molecular formula C14H20N2O3 B5878101 1-(2,3-dimethoxybenzoyl)-4-methylpiperazine

1-(2,3-dimethoxybenzoyl)-4-methylpiperazine

Cat. No. B5878101
M. Wt: 264.32 g/mol
InChI Key: ARHITIUDIIZVFM-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzoyl)-4-methylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a piperazine derivative that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of DMMP is not fully understood, but it is believed to involve the inhibition of protein synthesis and induction of cell cycle arrest in cancer cells. DMMP has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
DMMP has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. DMMP has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for lab experiments, including its high purity, low toxicity, and potent biological activity. However, its limited solubility in water can make it challenging to work with in certain experiments. DMMP also requires careful handling due to its potential toxicity, and proper safety measures should be taken when working with this compound.

Future Directions

Future research on DMMP should focus on its potential applications in drug discovery and material science. DMMP has shown promising results as a potential anticancer agent, and further studies are needed to optimize its therapeutic potential. Additionally, DMMP has potential applications in the development of new materials, including polymers and coatings, due to its unique chemical structure and properties. Further research is needed to explore these potential applications and optimize the synthesis and characterization of DMMP-based materials.
Conclusion:
In conclusion, DMMP is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its unique chemical structure and properties make it a valuable tool for scientific research, and further studies are needed to explore its full potential. DMMP has shown promising results as a potential anticancer agent, and its potential applications in material science should also be explored.

Synthesis Methods

DMMP can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DMMP. This synthesis method has been optimized to produce high yields of DMMP with excellent purity.

Scientific Research Applications

DMMP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMMP also possesses antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-5-4-6-12(18-2)13(11)19-3/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHITIUDIIZVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxybenzoyl)-4-methylpiperazine

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